molecular formula C17H17ClN2O4S B2932774 Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 71638-84-1

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate

Cat. No.: B2932774
CAS No.: 71638-84-1
M. Wt: 380.84
InChI Key: FLPHBNZQMOXTPU-UHFFFAOYSA-N
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Description

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a malonate-derived compound characterized by a thiazole ring substituted with a 4-chlorophenyl group and an amino-methylene linkage. Its synthesis typically involves the reaction of diethyl 2-[(4-chlorophenyl)amino]malonate with chloroethynylphosphonate under controlled conditions . Microwave-assisted synthesis protocols have been optimized for similar malonate derivatives, achieving yields of 74–96% , though specific yields for this compound are reported at 78.5% with a melting point of 63–65°C . Structural confirmation is provided via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPHBNZQMOXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of 4-chlorophenylamine with carbon disulfide and ethyl chloroformate under basic conditions to form the thiazole derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate has been studied for its potential antimicrobial and antiproliferative properties. It may inhibit the growth of certain bacteria and cancer cells.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The phenyl group enhances the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

Malonate derivatives with halogenated aryl groups exhibit variations in reactivity and physicochemical properties:

Substituent Ester Group Molecular Weight (g/mol) Melting Point (°C) Yield Key Applications
4-Chlorophenyl (Target) Diethyl 368.78 63–65 78.5% Quinolone synthesis for chemotherapeutics
4-Bromophenyl Diethyl 342.19 Not reported 90% Intermediate for heterocyclic compounds
4-Fluorophenyl Diethyl 311.29 68–70 55.7% GABA receptor ligand precursors
2,3,4-Trifluorophenyl Diethyl 317.26 Not reported Not reported Structural studies
  • Electron-Withdrawing Effects: The 4-chloro substituent enhances electrophilicity compared to bromo or fluoro analogs, influencing cyclization efficiency in quinolone synthesis .
  • Steric and Electronic Differences : Bulkier substituents (e.g., 1-naphthyl) reduce yields (74%) due to steric hindrance during synthesis , while electron-deficient aryl groups improve reaction kinetics.

Ester Group Variations

The ester moiety impacts solubility and crystallinity:

Ester Group Example Compound Melting Point (°C) Yield Notable Features
Diethyl Target compound 63–65 78.5% Standard for synthetic scalability
Dipropyl Dipropyl 2-(benzo[b]thiophen-2-yl(...)malonate 92–94 75% Lower melting point enhances solution-phase reactivity
Dibenzyl Dibenzyl 2-(benzo[b]thiophen-2-yl(...)malonate 125–127 82% Higher crystallinity for X-ray studies
Dimethyl Dimethyl 2-(aminomethylene)malonate Not reported Not reported Push-pull electronic effects for optical studies
  • Polarity and Purification : Ethyl esters balance polarity for chromatographic separation, whereas benzyl esters require harsher eluents .
  • Biological Compatibility : Ethyl and propyl esters are preferred for prodrug designs due to esterase-mediated hydrolysis .

Functional Group Modifications

  • Thiazole vs. Imidazole/Thiophene : Replacement of the thiazole ring with imidazole (e.g., Diethyl 2-[(1-methyl-5-nitroimidazol-4-yl)methylene]malonate) alters hydrogen-bonding capacity, affecting binding to biological targets like PfDHODH .
  • Amino-Methylene vs. Hydrazine Linkers: Hydrazine derivatives (e.g., Diethyl 2-{[2-(4-chlorophenyl)hydrazinyl]methylene}malonate) exhibit distinct tautomerization behavior, influencing their role in enzyme inhibition .

Biological Activity

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17H17ClN2O4S
  • Molecular Weight : 368.84 g/mol
  • CAS Number : 2747513

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry and its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Antibacterial Efficacy : In vitro studies revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .

The SAR analysis indicates that electron-withdrawing groups on the thiazole ring are critical for enhancing antimicrobial potency.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which could be beneficial in treating conditions like neuroinflammation associated with diseases such as Parkinson's disease .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of thiazole derivatives:

StudyFindings
Demonstrated significant anticancer activity against A-431 and Jurkat cell lines with IC50 < doxorubicin.
Showed potent antibacterial activity against Gram-positive and Gram-negative bacteria comparable to norfloxacin.
Investigated molecular docking studies revealing interactions between thiazole derivatives and bacterial enzymes.

Q & A

Q. What are the established synthetic routes for Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate?

The compound is typically synthesized via condensation reactions between substituted anilines and diethyl ethoxymethylenemalonate (EMME). For example, 4-chloroaniline reacts with EMME in toluene under reflux to yield the intermediate diethyl 2-[(4-chlorophenylamino)methylene]malonate. Subsequent cyclization with 1,3-thiazole-forming agents (e.g., thiourea derivatives) introduces the thiazole ring . Microwave-assisted protocols have also been optimized, achieving yields of 74–96% by varying amine substituents and reaction times (e.g., 15 min at 150°C in Dowtherm) .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

  • Melting point determination : Reported ranges (e.g., 63–65°C) help confirm purity .
  • Spectroscopy :
    • IR : Peaks at ~1670 cm⁻¹ (C=O stretching) and ~3273 cm⁻¹ (N–H stretching) .
    • NMR : 1^1H-NMR signals for the malonate ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–8.0 ppm) confirm the structure .
    • LC-MS : Molecular ion peaks (e.g., m/z 300.00 [M+Na]+^+) validate the molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., 67.50% C, 5.42% H) .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence reaction yields and kinetics in synthesis?

Substituent effects are critical for optimizing yields. For instance:

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce nucleophilicity of the aniline, requiring longer reaction times but improving cyclization efficiency.
  • Bulkier substituents (e.g., 1-naphthyl) lower yields (74%) due to steric hindrance during condensation, compared to smaller groups like 4-chlorophenyl (90% yield) .
  • Microwave irradiation enhances reaction rates by reducing activation energy, as seen in Dowtherm-mediated syntheses at 150°C .

Q. What computational tools are suitable for studying the compound’s electronic properties and binding interactions?

  • Multiwfn : Analyzes electron density, electrostatic potential, and bond orders to predict reactive sites. For example, the malonate carbonyl groups exhibit high electron density, making them prone to nucleophilic attack .
  • AutoDock4 : Models ligand-receptor interactions, such as docking the compound into the α/β-interface of enzymes. Flexibility in the thiazole ring allows conformational adjustments for binding .

Q. How can contradictory melting point data in literature be resolved experimentally?

Discrepancies in reported melting points (e.g., 79–81°C vs. 45–46°C for diethyl 2-[(4-chlorophenylamino)methylene]malonate) may arise from polymorphic forms or impurities. Resolution strategies include:

  • Recrystallization : Use solvents like ethanol or hexane to isolate pure crystalline forms .
  • DSC (Differential Scanning Calorimetry) : Provides precise phase transition data to identify polymorphs .

Q. What methodologies are effective for functionalizing the malonate moiety for targeted applications?

  • Alkylation : Enolate formation with strong bases (e.g., NaH) followed by alkyl halide addition modifies the α-position .
  • Thiolation : Lewis acid-catalyzed ring-opening reactions with sulfenamides introduce thioether groups, as demonstrated in donor-acceptor cyclopropane systems .

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